molecular formula C15H12F3N3O B4455483 5,6-dimethyl-N-[3-(trifluoromethyl)phenyl]furo[2,3-d]pyrimidin-4-amine

5,6-dimethyl-N-[3-(trifluoromethyl)phenyl]furo[2,3-d]pyrimidin-4-amine

Cat. No.: B4455483
M. Wt: 307.27 g/mol
InChI Key: KSBQLFNCOFHJCJ-UHFFFAOYSA-N
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Description

5,6-dimethyl-N-[3-(trifluoromethyl)phenyl]furo[2,3-d]pyrimidin-4-amine is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound is characterized by the presence of a furo[2,3-d]pyrimidine core, which is fused with a phenyl ring substituted with a trifluoromethyl group. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of study in medicinal chemistry, materials science, and other scientific disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-dimethyl-N-[3-(trifluoromethyl)phenyl]furo[2,3-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the furo[2,3-d]pyrimidine core: This can be achieved through a cyclization reaction involving appropriate precursors such as 2-aminopyrimidine and a suitable aldehyde or ketone.

    Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5,6-dimethyl-N-[3-(trifluoromethyl)phenyl]furo[2,3-d]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various solvent conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

5,6-dimethyl-N-[3-(trifluoromethyl)phenyl]furo[2,3-d]pyrimidin-4-amine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.

    Materials Science: Its unique structural features make it a candidate for the development of advanced materials with specific electronic or optical properties.

    Biological Research: The compound is used in studies to understand its interactions with biological macromolecules and its potential as a therapeutic agent.

    Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules with industrial relevance.

Mechanism of Action

The mechanism of action of 5,6-dimethyl-N-[3-(trifluoromethyl)phenyl]furo[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, where the compound can act as an inhibitor, activator, or modulator. The trifluoromethyl group and the furo[2,3-d]pyrimidine core play crucial roles in these interactions by enhancing binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    5,6-dimethyl-N-[3-(trifluoromethyl)phenyl]pyrimidin-4-amine: Similar structure but lacks the furo ring, which may affect its chemical properties and biological activity.

    5,6-dimethyl-N-[3-(trifluoromethyl)phenyl]furo[2,3-d]pyrimidin-4-ol: Contains a hydroxyl group instead of an amine, which can influence its reactivity and interactions.

Uniqueness

The uniqueness of 5,6-dimethyl-N-[3-(trifluoromethyl)phenyl]furo[2,3-d]pyrimidin-4-amine lies in its combination of the furo[2,3-d]pyrimidine core with the trifluoromethyl-substituted phenyl ring. This structural arrangement imparts distinct electronic and steric properties, making it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

5,6-dimethyl-N-[3-(trifluoromethyl)phenyl]furo[2,3-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F3N3O/c1-8-9(2)22-14-12(8)13(19-7-20-14)21-11-5-3-4-10(6-11)15(16,17)18/h3-7H,1-2H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSBQLFNCOFHJCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=NC=NC(=C12)NC3=CC=CC(=C3)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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